molecular formula C22H20N4O3S3 B2724536 4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 394228-11-6

4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2724536
CAS RN: 394228-11-6
M. Wt: 484.61
InChI Key: ZRLSFMOPYSHPHN-UHFFFAOYSA-N
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Description

4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to 4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer properties. Notably, derivatives of indapamide have demonstrated significant proapoptotic activity against melanoma cell lines, with specific compounds exhibiting anticancer activity by inhibiting carbonic anhydrase isoforms relevant to tumor growth and metastasis (Yılmaz et al., 2015). This line of research underscores the potential of these compounds in the development of new anticancer therapies.

Enzyme Inhibition

The inhibition of human carbonic anhydrase isoforms by sulfonamide-based compounds reveals their potential in treating conditions associated with altered enzyme activity. Studies have designed libraries of compounds to evaluate their inhibitory potency, indicating a preference for certain isoforms, which could inform targeted therapeutic strategies (Distinto et al., 2019). Similarly, acridine-acetazolamide conjugates have shown inhibition in the low micromolar and nanomolar range, highlighting the structural versatility in designing effective enzyme inhibitors (Ulus et al., 2016).

Material Science Applications

The exploration of novel organic compounds extends into material science, where specific structures serve as mimics for hydrogen-bond dimer motifs, influencing the crystallization of pharmaceuticals (Lawrence et al., 2010). This research illustrates the compound's potential utility in the precise control of crystal formation, which is crucial for drug purity and efficacy.

Antimicrobial and Antibacterial Properties

Several studies have synthesized and tested compounds for antimicrobial and antibacterial activities. Novel bisamide compounds containing benzothiazole units have shown promise against specific cancer cell lines (Ping, 2012), and benzothiazole derivatives have been screened for broad-spectrum antimicrobial activity (Padalkar et al., 2014). This highlights the compound's potential in addressing the growing concern of microbial resistance to conventional antibiotics.

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-4-12-26(13-5-2)32(28,29)16-8-6-15(7-9-16)21(27)25-22-24-17-10-11-18-19(20(17)31-22)23-14(3)30-18/h4-11H,1-2,12-13H2,3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLSFMOPYSHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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